2-Bromoresorcinol
Overview
Description
2-Bromoresorcinol is a useful research compound. Its molecular formula is C6H5BrO2 and its molecular weight is 189.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
2-Bromobenzene-1,3-diol, also known as 2-Bromoresorcinol, is a key intermediate in the synthesis of drugs for the treatment of chronic hepatitis C . It is primarily targeted towards the NS5A replication complex, which plays a crucial role in the replication of the hepatitis C virus .
Mode of Action
It is known to interact with the ns5a replication complex, leading to inhibition of viral replication
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the life cycle of the hepatitis C virus. By inhibiting the NS5A replication complex, the compound disrupts the replication of the virus, thereby preventing its proliferation .
Result of Action
The primary result of the action of this compound is the inhibition of hepatitis C virus replication. This leads to a decrease in viral load and potentially to the elimination of the virus from the body .
Biochemical Analysis
Biochemical Properties
2-Bromoresorcinol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in cyclocondensation reactions with aldehydes, forming cyclic tetramers with high stereoselectivity . The compound’s planar structure and hydrogen bonding capabilities influence its interactions with biomolecules, making it a valuable reagent in synthetic chemistry and biochemical studies.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to cause irritation upon inhalation, skin contact, and eye contact . In cellular studies, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. Its impact on these processes is attributed to its ability to interact with cellular proteins and enzymes, altering their function and activity.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s bromine atom and hydroxyl groups enable it to form hydrogen bonds and other interactions with enzymes and proteins, affecting their catalytic activity. These interactions can lead to the inhibition or activation of specific biochemical pathways, influencing cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under standard storage conditions (2-8°C) but may degrade over extended periods or under harsh conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and influence specific biochemical pathways. At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular function . These dosage-dependent effects are crucial for understanding the compound’s safety and efficacy in biological systems.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound’s hydroxyl groups and bromine atom enable it to participate in oxidation-reduction reactions and other metabolic processes. These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The distribution of this compound can affect its activity and function, as well as its potential toxicity in biological systems .
Properties
IUPAC Name |
2-bromobenzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2/c7-6-4(8)2-1-3-5(6)9/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLPZAPIFFZLMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345488 | |
Record name | 2-Bromoresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6751-75-3 | |
Record name | 2-Bromoresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromoresorcinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.